molecular formula C10H17NO3 B11902091 Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B11902091
M. Wt: 199.25 g/mol
InChI Key: WSSYJIHHHJXJOB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-6-oxa-5-azaspiro[34]octane-7-carboxylate is a heterocyclic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be compared with other similar spirocyclic compounds, such as:

This compound stands out due to its specific combination of functional groups and ring structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C10H17NO3/c1-3-13-9(12)8-7-10(5-4-6-10)11(2)14-8/h8H,3-7H2,1-2H3

InChI Key

WSSYJIHHHJXJOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCC2)N(O1)C

Origin of Product

United States

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